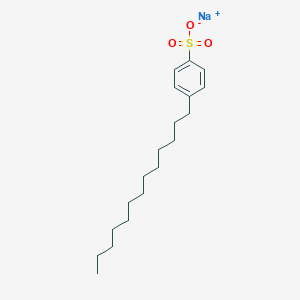
Eleostearic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eleostearic acid (ESA) is a conjugated fatty acid that is found in small amounts in some vegetable oils, such as tung oil and bitter gourd seed oil. It has gained attention in recent years due to its potential applications in various fields, including biomedical research, material science, and nutrition. ESA is known for its unique chemical structure, which gives it a variety of interesting properties.
Wissenschaftliche Forschungsanwendungen
1. Application in Coating Technology
Eleostearic acid, derived from Tung oil, is primarily utilized in coating applications to enhance the performance of coating films. Optimal preparation conditions for eleostearic acid involve specific solvent-saponification and acidification processes (Li, 2014).
2. Anticancer Properties
Eleostearic acid exhibits notable anticancer effects. A study demonstrated its ability to inhibit breast cancer cell proliferation and induce apoptosis through oxidation-dependent mechanisms. This acid was found to be more effective than conjugated linoleic acid in these functions (Grossmann et al., 2009).
3. Preservation Methods
Research on preserving eleostearic acid has been conducted, focusing on optimal storage conditions and the effects of various factors on its content. Effective preservation involves vacuum packaging and maintaining a temperature below 25°C (Yan, 2007).
4. Lack of Chemopreventive Effects in Specific Cases
A study found that alpha-eleostearic acid did not significantly affect mammary and colon carcinogenesis in specific experimental settings, indicating its effects may be context-dependent (Kitamura et al., 2006).
5. Effects on MCF-7 Breast Cancer Cells
Alpha-eleostearic acid suppresses proliferation in MCF-7 breast cancer cells through activation of PPARγ and inhibition of ERK 1/2, suggesting its potential as a chemotherapeutic agent (Moon et al., 2010).
6. Apoptosis Induction in Bladder Cancer Cells
Beta-eleostearic acid induces apoptosis in human bladder cancer cells through ROS-mediated pathways and PPARγ activation, highlighting its cytotoxicity and potential therapeutic application (Sun et al., 2012).
7. Chemical Reactions and Stability
Research on the reactions at the carboxyl group of eleostearic acid has led to the preparation and characterization of various derivatives, contributing to our understanding of its chemical properties (Thames et al., 1968).
8. Metabolism into Conjugated Linoleic Acid
A study on the metabolism of α-eleostearic acid in mice revealed its efficient conversion into conjugated linoleic acids, highlighting its potential dietary benefits (Yuan et al., 2009).
9. Pharmacological Effects and Applications
α-Eleostearic acid's structure, preparation, pharmacological effects, and potential applications have been extensively reviewed, providing insights into its diverse biological activities (Qian, 2012).
10. Synthesis and Corrosion Inhibition
The synthesis of eleostearic acid imidazoline derivative from Tung oil and its role as a corrosion inhibitor for steel highlights its potential in material protection applications (Zhihai et al., 2012).
Eigenschaften
CAS-Nummer |
13296-76-9 |
|---|---|
Produktname |
Eleostearic acid |
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
octadeca-9,11,13-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
CUXYLFPMQMFGPL-WJTNUVGISA-N |
Isomerische SMILES |
CCCC/C=C\C=C\C=C\CCCCCCCC(=O)O |
SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O |
Andere CAS-Nummern |
13296-76-9 |
Synonyme |
9,11,13-CLN 9,11,13-conjugated linolenic acid 9,11,13-octadecatrienoic acid 9c,11t,13t-CLN 9cis,11trans,13trans-conjugated linolenic acid eleostearic acid eleostearic acid, (E,E,E)-isomer eleostearic acid, (E,Z,E)-isomer eleostearic acid, (Z,E,E)-isomer eleostearic acid, (Z,Z,E)-isomer trichosanic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




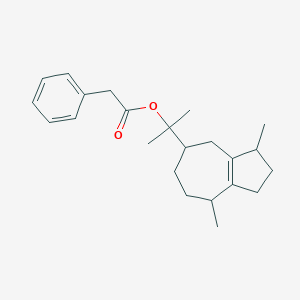
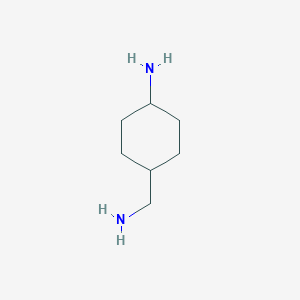


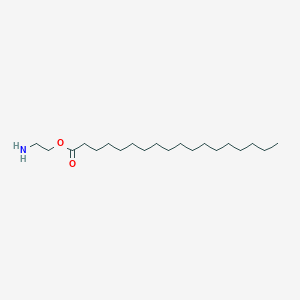
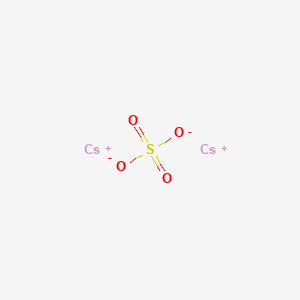

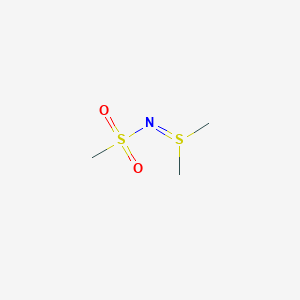

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)

